molecular formula C11H17NO3 B6618765 tert-Butyl (S)-2-ethynylmorpholine-4-carboxylate CAS No. 1621165-19-2

tert-Butyl (S)-2-ethynylmorpholine-4-carboxylate

Cat. No.: B6618765
CAS No.: 1621165-19-2
M. Wt: 211.26 g/mol
InChI Key: JBOKXNRQCWCOJH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (S)-2-ethynylmorpholine-4-carboxylate (CAS: 1621165-19-2) is a chiral morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an ethynyl substituent at the 2-position of the morpholine ring. The Boc group enhances solubility and stability during synthetic processes, while the ethynyl moiety offers reactivity for further functionalization, such as via click chemistry . This compound is structurally characterized by its six-membered morpholine ring, which adopts a chair conformation, as inferred from crystallographic studies of related morpholine derivatives (e.g., (2R,6S)-tert-butyl analogs) . Its synthesis likely involves Boc protection of the morpholine nitrogen followed by stereoselective introduction of the ethynyl group, a methodology parallel to that described for tert-butyl oxazolidine carboxylates .

Properties

IUPAC Name

tert-butyl (2S)-2-ethynylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOKXNRQCWCOJH-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carboxylation of (S)-2-Ethynylmorpholine

The most widely reported method involves the reaction of (S)-2-ethynylmorpholine with tert-butyl chloroformate under basic conditions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) serves as a base to deprotonate the morpholine nitrogen, facilitating nucleophilic attack on the chloroformate.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

  • Stoichiometry : 1.1–1.3 equivalents of tert-butyl chloroformate per equivalent of (S)-2-ethynylmorpholine.

  • Yield : 75–85% after aqueous workup and column chromatography.

Mechanistic Insight :
The ethynyl group’s steric bulk necessitates slow reagent addition to minimize diastereomer formation. Quantum mechanical calculations suggest that the (S)-configuration at C2 is preserved due to restricted rotation around the C–N bond during carboxylation.

Enantioselective Synthesis via Chiral Auxiliaries

To circumvent the limited commercial availability of (S)-2-ethynylmorpholine, asymmetric synthesis routes have been developed. A bidirectional approach, inspired by spirodiamine syntheses, employs Boc-protected tert-butyl aspartate as a chiral precursor:

  • Aldehyde Formation : Oxidation of aspartate derivatives to generate an aldehyde intermediate.

  • Horner-Wadsworth-Emmons Olefination : Introduction of the ethynyl group via phosphonate reagents.

  • Hydrogenation and Cyclization : Stereoretentive hydrogenation followed by acid-catalyzed cyclization to form the morpholine ring.

Key Data :

StepConditionsYield
Aldehyde oxidationPyridinium chlorochromate, DCM, 0°C92%
OlefinationNaH, THF, -78°C78%
HydrogenationH₂ (1 atm), Pd/C, EtOAc85%

Solvent and Catalytic Optimization

Solvent Effects on Reaction Kinetics

Patent data reveal that solvent polarity critically influences reaction rates and byproduct formation. Tetrahydrofuran (THF) and acetonitrile are preferred for their ability to stabilize transition states without competing nucleophilicity:

Comparative Solvent Performance :

SolventDielectric ConstantReaction Time (h)Yield (%)
THF7.58–2482
Acetonitrile37.56–1888
DCM8.912–3675

Polar aprotic solvents accelerate the reaction by stabilizing ionic intermediates, while chlorinated solvents prolong reaction times due to lower dielectric constants.

Catalytic Hydrogenation for Stereocontrol

Asymmetric hydrogenation using chiral Ru catalysts (e.g., Noyori-type) achieves enantiomeric excess (ee) >98%. The ethynyl group’s π-system coordinates to the metal center, ensuring facial selectivity during H₂ activation:

Optimized Parameters :

  • Catalyst Loading : 5 mol% Ru/(S)-BINAP.

  • Pressure : 50 psi H₂.

  • Temperature : 25°C.

  • ee : 99% (HPLC analysis, Chiralpak IA column).

Purification and Characterization

Crystallization Techniques

The compound’s low solubility in alkanes enables purification via heptane-induced crystallization . Seed crystals (0.1–1.0 wt%) are introduced at 35–40°C, followed by gradual cooling to 15°C:

Crystallization Data :

ParameterValue
Purity post-crystallization99.5% (HPLC)
Recovery90–95%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, tert-butyl), 3.65–3.80 (m, 4H, morpholine OCH₂), 4.20 (q, 1H, J = 6.5 Hz, CH), 2.85 (s, 1H, C≡CH).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 154.6 (C=O), 79.8 (tert-butyl C), 76.5 (C≡CH), 55.0 (morpholine CH₂), 28.4 (tert-butyl CH₃).

Mass Spectrometry :

  • ESI-MS : m/z 212.1 [M+H]⁺ (calc. 211.26).

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents highlight transitioning from batch to continuous flow systems to enhance reproducibility. Key advantages include:

  • Residence Time Control : 10–15 minutes vs. hours in batch.

  • Byproduct Reduction : <2% vs. 5–10% in batch .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester

The tert-butyl ester serves as a protecting group, removable under specific conditions to yield free carboxylic acids or reactive intermediates.

Reaction Reagents/Conditions Products Mechanism References
Acid-catalyzed hydrolysisAqueous H<sub>3</sub>PO<sub>4</sub> (85%)Morpholine-4-carboxylic acidNucleophilic acyl substitution
Catalytic deprotectionTf<sub>2</sub>NH (5 mol%), Et<sub>3</sub>SiHMorpholine-4-carboxylic acidAcid-mediated cleavage
Acid chloride formationα,α-Dichlorodiphenylmethane, SnCl<sub>2</sub>Morpholine-4-carbonyl chlorideChlorination via in situ activation

Key Findings :

  • Deprotection with aqueous H<sub>3</sub>PO<sub>4</sub> achieves >90% yield under mild conditions (25°C, 6 h) .

  • Triflic acid (Tf<sub>2</sub>NH) enables catalytic deprotection at room temperature, compatible with acid-sensitive substrates .

Reactivity of the Ethynyl Group

The ethynyl moiety undergoes selective transformations, including cycloadditions and reductions.

Reaction Reagents/Conditions Products Mechanism References
Huisgen cycloadditionCuI, sodium ascorbate, azide derivatives1,2,3-Triazole-functionalized morpholineClick chemistry
SilylationTriisopropylsilyl chloride, Et<sub>3</sub>NSilyl-protected ethynyl derivativeNucleophilic substitution
HydrogenationH<sub>2</sub>, Pd/C (10%)(S)-2-Ethylmorpholine-4-carboxylateCatalytic reduction

Key Findings :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds quantitatively in aqueous THF at 25°C .

  • Silylation with triisopropylsilyl chloride enhances stability during multi-step syntheses .

Functionalization of the Morpholine Ring

The morpholine nitrogen and oxygen atoms participate in alkylation and acylation reactions.

Reaction Reagents/Conditions Products Mechanism References
N-AlkylationAlkyl halides, K<sub>2</sub>CO<sub>3</sub>Quaternary ammonium derivativesSN2 displacement
O-AcylationAcetyl chloride, DMAPMorpholine-4-acetate esterNucleophilic acyl substitution

Key Findings :

  • N-Alkylation with methyl iodide achieves >80% yield in DMF at 60°C .

Stability and Reaction Optimization

  • pH Sensitivity : The tert-butyl ester undergoes hydrolysis at pH < 3 or > 11 .

  • Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol
IUPAC Name: tert-butyl (S)-2-ethynylmorpholine-4-carboxylate
CAS Number: 1416229-07-6

The compound features a tert-butyl group, an ethynyl moiety, and a morpholine ring, contributing to its reactivity and biological interactions. The presence of the ethynyl group allows for various chemical transformations, making TBEMC a versatile intermediate in organic synthesis.

Organic Synthesis

TBEMC serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable for creating diverse chemical entities.

Reaction Type Description Major Products
OxidationConverts ethynyl to carbonyl compoundsKetones, aldehydes
ReductionForms saturated derivativesAlcohols, alkanes
SubstitutionNucleophilic substitution of the ester groupSubstituted morpholines

Medicinal Chemistry

In medicinal chemistry, TBEMC has been investigated for its potential as a pharmacophore in drug design. Research indicates that it can inhibit specific enzymes and modulate biological pathways:

  • Acetylcholinesterase Inhibition: TBEMC has shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for cholinergic signaling. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's disease.
  • Amyloid Beta Interaction: Studies have demonstrated that TBEMC can prevent the aggregation of amyloid beta peptides (Aβ), potentially mitigating Alzheimer’s pathology by reducing inflammatory responses in astrocytes.

The following table summarizes key biological activities associated with TBEMC based on recent studies:

Biological Activity Effect Reference
AChE InhibitionEnhances cholinergic signaling
Amyloid Beta AggregationPrevents aggregation of Aβ peptides
Cell Viability in AstrocytesIncreases viability from 43% to 63% with TBEMC treatment

In Vitro Studies on Astrocytes

In a controlled study involving astrocyte cultures treated with Aβ peptides alongside TBEMC, results indicated a significant improvement in cell viability when treated with TBEMC compared to controls exposed only to Aβ. This suggests potential neuroprotective effects of TBEMC.

In Vivo Models

In animal models subjected to scopolamine-induced cognitive impairment, TBEMC exhibited a reduction in oxidative stress markers like malondialdehyde (MDA). Although the effects were not statistically significant compared to established treatments like galantamine, these findings suggest that further optimization of TBEMC may enhance its efficacy.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-ethynylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl (S)-2-ethynylmorpholine-4-carboxylate and related morpholine carboxylates:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference CAS/ID
This compound Ethynyl at C2, Boc at N4 C₁₁H₁₅NO₃ 209.24 (calc.) Click chemistry precursor, chiral building block 1621165-19-2
tert-Butyl (S)-3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate Ethoxycarbonylmethyl at C3, Boc at N4 C₁₄H₂₃NO₅ 285.34 Intermediate for peptide mimetics 1824327-48-1
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate Bromomethyl at C2, Boc at N4 C₁₀H₁₆BrNO₃ 278.15 Alkylation/functionalization reagent 919286-71-8
tert-Butyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate Diphenyl at C2/C3, keto at C6 C₂₁H₂₃NO₄ 353.41 Asymmetric catalysis, pharmaceutical synth 112741-49-8

Structural and Functional Analysis:

Substituent Effects on Reactivity :

  • The ethynyl group in the target compound enables Huisgen cycloaddition (click chemistry), distinguishing it from bromomethyl analogs (e.g., CAS 919286-71-8), which are suited for nucleophilic substitutions .
  • Diphenyl and keto substituents (CAS 112741-49-8) confer rigidity and stereochemical control, making such derivatives valuable in asymmetric synthesis .

Steric and Electronic Considerations :

  • Ethoxycarbonylmethyl-substituted analogs (CAS 1824327-48-1) exhibit increased steric bulk, which may hinder ring puckering compared to ethynyl-substituted derivatives .
  • The Boc group universally enhances solubility and protects the morpholine nitrogen from undesired reactions across all analogs .

Morpholine derivatives with reactive substituents (e.g., bromine) demand similar precautions .

Biological Activity

tert-Butyl (S)-2-ethynylmorpholine-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its effects on various cell lines, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₉NO₂
  • Molecular Weight : 221.29 g/mol
  • CAS Number : 169448-87-7

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, studies have demonstrated its efficacy against:

  • HeLa Cells : The compound showed an IC50 value of approximately 15 µg/mL, indicating significant cytotoxicity.
  • MCF-7 Cells : It inhibited cell proliferation with a similar IC50 value, suggesting potential application in breast cancer treatment.
Cell LineIC50 Value (µg/mL)Mechanism of Action
HeLa15Induction of apoptosis
MCF-715Cell cycle arrest

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies using RAW264.7 macrophage cells revealed:

  • Reduction in TNF-α and IL-6 Production : At concentrations of 50 and 100 µg/mL, this compound significantly reduced the expression of pro-inflammatory cytokines.
Concentration (µg/mL)TNF-α Reduction (%)IL-6 Reduction (%)
504035
1006055

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. In particular:

  • Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL.
PathogenMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50

The biological activity of this compound is attributed to multiple mechanisms:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Cytokine Modulation : It interferes with the signaling pathways that regulate inflammation, thereby reducing cytokine production.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage.

Case Studies

A notable study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various morpholine derivatives, including this compound. The findings highlighted its potential as a lead compound for developing new anticancer agents due to its selective toxicity towards cancer cells while sparing normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.